molecular formula C23H20ClN3O4S B2692044 N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1105208-65-8

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2692044
CAS No.: 1105208-65-8
M. Wt: 469.94
InChI Key: OBQWBTXPGQEETP-UHFFFAOYSA-N
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Description

N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a dihydroquinazolinone core. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The compound’s structure integrates a 4-chlorophenyl group at position 3, a methyl group at position 2, and a sulfonamide moiety substituted with 4-methoxy and 3-methyl groups on the benzene ring. These substituents likely influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for drug-like behavior.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-14-12-19(9-11-22(14)31-3)32(29,30)26-17-6-10-21-20(13-17)23(28)27(15(2)25-21)18-7-4-16(24)5-8-18/h4-13,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQWBTXPGQEETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its unique structure, which includes a quinazoline core substituted with a chlorophenyl group and a sulfonamide moiety. Its molecular formula is C19H20ClN3O3S, with a molecular weight of approximately 393.89 g/mol. The presence of the sulfonamide group is crucial for its biological activity, often enhancing solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide exhibit antimicrobial properties. For instance, sulfonamides are known for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that modifications to the quinazoline structure can enhance antibacterial potency, making this compound a candidate for further investigation in antibiotic development .

Anticancer Potential

The quinazoline scaffold is recognized for its anticancer properties. Several derivatives have shown efficacy against different cancer cell lines by inhibiting key enzymes involved in cancer progression. The specific compound discussed has been evaluated for its ability to induce apoptosis in cancer cells, likely through the inhibition of cell proliferation pathways .

Anti-inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Research into related compounds has shown promise in reducing inflammation in various models, indicating that this compound could be explored as a therapeutic agent for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the quinazoline core through cyclization reactions and subsequent functionalization to introduce the sulfonamide group.

Synthetic Route Overview:

  • Formation of Quinazoline Core : Starting from 2-aminoaryl ketones and appropriate aldehydes.
  • Introduction of Sulfonamide Group : Reaction with sulfonyl chlorides under basic conditions.
  • Final Modifications : Alkylation or acylation to achieve desired substitutions.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

StudyFindings
Demonstrated antibacterial activity against resistant strains of bacteria with MIC values indicating effective concentrations.
Showed promising anticancer activity through apoptosis induction in vitro across multiple cancer cell lines.
Evaluated anti-inflammatory properties, suggesting potential use in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Structural Comparisons

Core Structure Variations

  • Quinazolinone vs. Tetrahydroquinazolinone: describes a tetrahydroquinazolinone derivative (4l) with a saturated 1,2,3,4-tetrahydro ring system. In contrast, the target compound retains a partially unsaturated 3,4-dihydroquinazolinone core, which may enhance planarity and π-stacking interactions .
  • Sulfonamide vs. Sulfanyl Acetamide: Analogs in and , such as 763114-88-1, feature sulfanyl acetamide linkages instead of sulfonamide groups.

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight
Target Compound 3,4-Dihydroquinazolinone 3-(4-Chlorophenyl), 2-methyl, 6-(4-methoxy-3-methylbenzenesulfonamide) Not Provided
4l () 1,2,3,4-Tetrahydroquinazolinone Bis(4-methoxyphenyl), 2-methylpropyl ~813.9*
763114-88-1 () 3,4-Dihydroquinazolinone 3-(4-Chlorophenyl), 2-sulfanylacetamide (2-ethyl-6-methylphenyl) 464.0
N-(4-(4-Chlorophenyl)-pyrimidin-2-yl) derivative () Pyrimidin 4-(2,6-Diphenyl-4-thioxo-oxadiazinyl)benzenesulfonamide Not Provided

*Calculated based on molecular formula from .

Physicochemical Properties
  • Lipophilicity : The 4-methoxy and 3-methyl groups on the target compound’s sulfonamide may increase logP compared to analogs with polar substituents (e.g., 763114-88-1’s ethyl-methylphenyl group) .
  • Melting Points : Compound 4l () exhibits a high melting point (228–230°C), likely due to crystalline packing facilitated by symmetric bis(4-methoxyphenyl) groups . The target compound’s melting point is unreported but expected to be lower due to asymmetric substitution.

Q & A

Q. Refinement Strategies :

  • Apply SHELXL’s restraints for flexible moieties (e.g., the 4-methoxy group) to refine thermal parameters.
  • Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify steric or electronic distortions .

Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and R1 convergence criteria (<5%) .

Q. What experimental approaches optimize reaction yields during sulfonamide coupling in sterically hindered environments?

  • Methodology :
  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) or CuI/1,10-phenanthroline for Ullmann-type couplings under microwave-assisted heating (80°C, 30 min) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus toluene/DMF mixtures to balance reactivity and solubility.
  • Yield Data :
Catalyst SystemSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂DMF8072
CuI/PhenanthrolineToluene11065

Q. How does the electronic nature of substituents (e.g., 4-methoxy vs. 4-methyl) influence fluorescence properties in related compounds?

  • Methodology :
  • Spectrofluorometric Analysis : Dissolve the compound in anhydrous DMSO (10⁻⁵ M) and measure emission spectra (λₑₓ = 280 nm, λₑₘ = 350–450 nm). Compare quantum yields (Φ) with analogs (e.g., 4-methyl substitution reduces Φ by 15% due to electron-donating effects) .
  • TD-DFT Calculations : Model excited-state transitions (e.g., CAM-B3LYP/6-311+G**) to correlate substituent effects with spectral shifts .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing discrepancies in biological activity data across multiple studies?

  • Methodology :
  • Meta-Analysis : Use R or Python (SciPy) to aggregate IC₅₀ values from enzyme inhibition assays. Apply Cohen’s d to quantify effect sizes and ANOVA to assess inter-study variability.
  • Outlier Detection : Leverage Grubbs’ test (α = 0.05) to exclude anomalous data points caused by assay interference (e.g., compound aggregation) .

Q. How can researchers validate the purity of this compound for in vitro toxicity studies?

  • Methodology :
  • HPLC-UV/HRMS : Use a C18 column (Chromolith, 4.6 × 100 mm) with 0.1% formic acid in acetonitrile/water (gradient: 5–95% ACN over 20 min). Purity ≥95% is confirmed if the UV chromatogram (254 nm) shows a single peak .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S values (±0.3% tolerance) .

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